molecular formula C8H5NO2 B1338179 3-Formyl-4-hydroxybenzonitrile CAS No. 74901-29-4

3-Formyl-4-hydroxybenzonitrile

Cat. No. B1338179
CAS RN: 74901-29-4
M. Wt: 147.13 g/mol
InChI Key: PHIANFGZFLCRDV-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxybenzonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the properties and potential synthesis routes for 3-Formyl-4-hydroxybenzonitrile. For instance, the synthesis of various hydroxybenzonitriles and their derivatives is a topic of interest due to their applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of hydroxybenzonitrile derivatives can be complex, involving multiple steps and various re

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Methodologies: A study detailed a one-pot synthesis approach for a closely related compound, demonstrating high yield and purity, which suggests that similar methodologies could be applied to synthesize 3-Formyl-4-hydroxybenzonitrile with optimized reaction conditions for potential use in organic synthesis and drug development (Wu Guo-qiang, 2010).
  • Chemical Transformation: Research on the conversion of hydroxybenzonitriles into oxyanions explored through IR spectra and theoretical calculations provides insights into the electronic and structural changes upon deprotonation, which could be relevant for understanding the reactivity and potential applications of 3-Formyl-4-hydroxybenzonitrile in developing new materials or chemical sensors (M. Georgieva, P. Angelova, I. Binev, 2004).

Biotechnological Applications

  • Nitrilase-Producing Strains Screening: A novel high-throughput screening strategy for nitrilase-producing strains using o-hydroxybenzonitrile derivatives indicates the potential for biotechnological applications of related compounds in the pharmaceutical industry, particularly for the production of fine chemicals through biotransformation processes (Qing Zhu et al., 2007).

Material Science and Analytical Applications

  • Iron(II)-Cyclopentadienyl Compounds: A study on iron(II)-cyclopentadienyl compounds incorporating hydroxybenzonitrile derivatives reveals their strong activity against cancer cells, suggesting that functionalized 3-Formyl-4-hydroxybenzonitrile could serve as a ligand in designing new metal-based therapeutic agents (Adhan Pilon et al., 2020).
  • MALDI Matrix for Small Molecule Analysis: The discovery of a general-purpose matrix for MALDI MS analysis demonstrates the importance of benzonitrile derivatives in analytical chemistry, potentially extending to 3-Formyl-4-hydroxybenzonitrile as a matrix or analyte modifier to improve the analysis of small organic molecules, peptides, and proteins (Hao Gu et al., 2021).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3-formyl-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIANFGZFLCRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472739
Record name 3-formyl-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-hydroxybenzonitrile

CAS RN

74901-29-4
Record name 3-formyl-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-cyanophenol (25.0 g) in trifluoroacetic acid (150 ml) was added hexamethylenetetramine (50.0 g) and the mixture was stirred at 100° C. for 9 hours. After cooling to room temperature, sulfuric acid (50 ml) and water (300 ml) were added to the reaction mixture. The resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was extracted with dichloromethane. The extract was washed with water and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using dichloromethane/ethyl acetate=19/1 as an eluant to give the desired compound (4.3 g, yield 13%) as a colorless solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Guo, C Wu, Q Su, Z Liu, X Li, G Li, Q Wu - Materials Letters, 2018 - Elsevier
… ionothermal conditions using salen type precursor N,N′-Bis(5-cyano-salicylidene)-1,2-benzendiamine derived from imine condensation reaction of 3-formyl-4-hydroxybenzonitrile and …
Number of citations: 14 www.sciencedirect.com
KA Palasis, V Peddie, DJL Turner, X Zhang… - …, 2023 - Wiley Online Library
… Imidate ester 16 was formed via a Pinner reaction;[28] 3-formyl-4-hydroxybenzonitrile in EtOAc was added to a solution of acetyl chloride in ethanol, at -78 C, and the mixture left in the …
Y Qiu, ST Chan, L Lin, TL Shek, TF Tsang… - European journal of …, 2019 - Elsevier
… Step 2: 3-formyl-4-hydroxybenzonitrile (38b). To a solution of compound 38a (478 mg, 2.97 mmol) in dry DCM (10 mL) was added BBr 3 (8.9 mL, 1 M in DCM, 3 equiv) dropwisely via …
Number of citations: 17 www.sciencedirect.com
EI Balmond, BK Tautges, AL Faulkner… - The Journal of …, 2016 - ACS Publications
Spiropyrans and spirooxazines represent an important class of photochromic compounds with a wide variety of applications. In order to effectively utilize and design these …
Number of citations: 97 pubs.acs.org
L Li - 2011 - wrap.warwick.ac.uk
Chapter One gives an overview of molecule-based magnetic materials, and a summary of topics of current interest in this field such as spin crossover (SCO), molecule-based magnets (…
Number of citations: 2 wrap.warwick.ac.uk
C Freire, M Nunes, C Pereira, DM Fernandes… - Coordination Chemistry …, 2019 - Elsevier
The [M(salen)] complexes (M = transition metal such as V, Cr, Mn, Fe, Co, Ni, Cu, Pd) are high versatile coordination compounds, that can be easily immobilised in solid supports or …
Number of citations: 76 www.sciencedirect.com

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